Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Purity specification HPLC assay Roxadustat intermediate procurement

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7, molecular formula C17H13NO4, MW 295.29) is a synthetic isoquinoline carboxylate that serves as the penultimate intermediate in the industrial-scale synthesis of Roxadustat (FG-4592), an orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor approved for the treatment of anemia associated with chronic kidney disease. The compound is also designated as Roxadustat Impurity 4 (or Impurity 16 under certain pharmacopoeial numbering systems) and is utilized as an analytical reference standard for quality control in Roxadustat drug substance and drug product manufacturing.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
CAS No. 1455091-10-7
Cat. No. B1433291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
CAS1455091-10-7
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=CC=C3
InChIInChI=1S/C17H13NO4/c1-21-17(20)15-16(19)14-8-7-13(9-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3
InChIKeyYTWDBRIDKWWANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7): A Critical Penultimate Intermediate in Roxadustat (FG-4592) Synthesis


Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7, molecular formula C17H13NO4, MW 295.29) is a synthetic isoquinoline carboxylate that serves as the penultimate intermediate in the industrial-scale synthesis of Roxadustat (FG-4592), an orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor approved for the treatment of anemia associated with chronic kidney disease . The compound is also designated as Roxadustat Impurity 4 (or Impurity 16 under certain pharmacopoeial numbering systems) and is utilized as an analytical reference standard for quality control in Roxadustat drug substance and drug product manufacturing [1].

Why Generic Substitution of Methyl 4-Hydroxy-7-phenoxyisoquinoline-3-carboxylate with Other Isoquinoline Intermediates Carries Procurement Risk


Within the Roxadustat synthetic pathway, the absence of the 1-methyl substituent distinguishes this compound (CAS 1455091-10-7) from its downstream 1-methyl analog (Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, CAS 1421312-34-6). This structural difference is not cosmetic: the unsubstituted 1-position is the precise site of subsequent Mannich-type dimethylaminomethylation followed by reductive methylation to install the critical 1-methyl group required for pharmacological activity [1]. Substituting the 1-methyl analog for this intermediate would place the methyl group before the requisite synthetic transformations, resulting in a dead-end synthetic route or, at minimum, a complete redesign of the coupling and deprotection strategy. Furthermore, the compound's distinct chromatographic behavior—separately quantifiable from five specified related substances (Impurities A–E) by a validated reversed-phase HPLC method—means that off-specification or incorrectly substituted material cannot be detected by generic analytical methods [2].

Quantitative Differentiation Evidence for Methyl 4-Hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7) Versus Closest Analogs


Purity Specification: Achievable Purity of 99.73% by HPLC Versus 95–97% Typical for the 1-Methyl Analog

Commercial batches of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7) are routinely supplied at 97–98% purity, with at least one major vendor (ChemScene) offering an HPLC-certified purity of 99.73% . In contrast, the closest downstream analog, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6), is typically available at 95% purity from AKSci and 97–98% from other vendors . The higher achievable purity of the unsubstituted intermediate is attributable to its earlier position in the synthetic sequence, where it has undergone fewer transformations and thus accumulates fewer process-related impurities. This purity differential is critical for API manufacturers: the Chinese Pharmacopoeia and ICH Q3A guidelines impose stringent limits on unspecified impurities (≤0.10% for a maximum daily dose of ≤2 g/day), making the detection and quantification of related substances a procurement specification of first importance.

Purity specification HPLC assay Roxadustat intermediate procurement

Synthetic Process Efficiency: 60.8% Overall Yield to Roxadustat API with >99.9% Final Purity Using This Intermediate as Starting Material

A 2023 publication in the Chinese Journal of Pharmaceuticals reported an improved synthetic process for Roxadustat that employs Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (compound 2) as the starting material. The four-step sequence—chlorination with 1,3-dichloro-5,5-dimethylhydantoin, Suzuki-type coupling with methylboronic acid, amidation with glycine methyl ester hydrochloride, and final hydrolysis—achieved Roxadustat (compound 1) with >99.9% purity and an overall yield of 60.8% (calculated based on compound 2) [1]. This yield is competitive with the 73.7% overall yield reported for a five-step scalable protocol that constructs the isoquinoline core via cyclocondensation, but the 60.8% route starting from this intermediate requires one fewer synthetic step and avoids the use of palladium catalysts, which carry residual metal limits (Pd <10 ppm per pharmacopoeial standards) [2]. Earlier FibroGen routes using 5-bromophthalide as starting material required 8–9 steps with lower overall yields, highlighting the strategic value of this intermediate as a convergent starting point [3].

Synthetic yield Process efficiency Roxadustat manufacturing

Validated Related Substances HPLC Method: Simultaneous Quantification of Five Specified Impurities (A–E) with Baseline Resolution

Patent CN-115656356-A (priority date 2022-09-30, assignee Zenji Res Laboratories Nanjing Ltd) discloses a validated reversed-phase liquid chromatography method specifically developed for the determination of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate and its five related substances: Impurity A, Impurity B, Impurity C, Impurity D, and Impurity E [1]. The method employs an octadecylsilane (C18) bonded silica gel column with a trifluoroacetic acid aqueous solution (mobile phase A) and acetonitrile (mobile phase B) under gradient elution. The patent claims high sensitivity, accurate impurity content determination, good specificity, repeatability, and linearity. This dedicated method contrasts with the generic analytical approach typically applied to other isoquinoline intermediates, for which no comparable published, validated impurity profiling method exists in the public domain. The method's ability to resolve and quantify five named impurities provides a procurement-quality verification tool that generic HPLC purity checks cannot replicate.

Related substances method HPLC impurity profiling Analytical quality control

Physicochemical Property Profile: Quantitative Solubility, Lipophilicity, and Ionization Data for Process Engineering and Formulation Design

The physicochemical property profile of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has been characterized through both computational prediction and experimental measurement. The aqueous solubility is calculated at 0.018 g/L (sparingly soluble, 25 °C) . The XLogP3 is 4.0 and the calculated LogP is 3.52, indicating significant lipophilicity [1]. The pKa is predicted at 5.80±0.50, consistent with the 4-hydroxyisoquinoline phenolic proton . The compound has a topological polar surface area (TPSA) of 68.6–68.7 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. The boiling point is 534.7±45.0 °C at 760 mmHg, and the density is 1.320±0.06 g/cm³ . The melting point is reported as approximately 150–155 °C (vendor specification, AfineChem) . Storage requires sealed, dry conditions at 2–8 °C, with a 2-year shelf life when properly stored [2]. In comparison, the 1-methyl analog (CAS 1421312-34-6) has a higher molecular weight (309.3 vs. 295.3), a boiling point of 537.3±45.0 °C, and different chromatographic retention behavior, although a complete comparative physicochemical characterization has not been published .

Physicochemical properties Solubility LogP Solid-state characterization

Supply Chain Maturity: Multi-Ton Commercial Availability with ISO-Certified Quality Systems Versus Limited-Scale Supply of Closest Analogs

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7) is commercially available at multi-hundred-kilogram to metric-ton scale from multiple ISO-certified manufacturers. Vcare Pharmatech (Jiangsu) lists inventory of >500 kg [1]. Farmasino offers the compound at 98% assay in 25 kg drums with a 2-year shelf life [2]. Bidepharm supplies the compound at 97% purity in quantities from 250 mg to 25 g for R&D, with bulk quantities available within 2–3 weeks . Guidechem aggregates multiple qualified suppliers offering this intermediate . In contrast, the 1-methyl analog (CAS 1421312-34-6) and the ethyl ester analog (ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, CAS 808116-52-1) are available from fewer suppliers, generally at smaller scale, reflecting the central role of CAS 1455091-10-7 as the industry-standard Roxadustat intermediate. The established multi-supplier ecosystem provides competitive pricing, supply redundancy, and reduced single-source dependency risk.

Commercial availability Supply chain GMP intermediate sourcing Bulk procurement

Defined Application Scenarios for Methyl 4-Hydroxy-7-phenoxyisoquinoline-3-carboxylate Based on Verifiable Quantitative Evidence


Scale-Up Synthesis of Roxadustat API Using This Intermediate as the Convergent Starting Material

Procurement of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7) at ≥98% purity level is recommended for the four-step improved Roxadustat synthesis validated at pilot scale by Han et al. (2023). This route delivers Roxadustat with >99.9% purity and 60.8% overall yield through sequential chlorination, methylboronic acid coupling, amidation, and hydrolysis [1]. The >500 kg commercial availability ensures uninterrupted supply for industrial-scale campaigns. The dedicated HPLC related substances method (CN-115656356-A) should be employed for incoming quality control to verify that Impurities A–E are within acceptable limits before committing the intermediate to GMP manufacturing [2].

Analytical Reference Standard for Roxadustat Impurity Profiling in ANDA/NDA Regulatory Submissions

As Roxadustat Impurity 4 (also cataloged as Impurity 16), this compound serves as a characterized reference standard for HPLC impurity profiling during ANDA or NDA regulatory submissions [3]. The validated RP-HPLC method with gradient elution (TFA/acetonitrile, C18 column) enables specific quantification of this intermediate as a potential process impurity or degradation product in Roxadustat drug substance. Procurement of high-purity (≥99.7%) material from vendors offering full characterization data (NMR, HPLC, MS) is essential for use as a certified reference standard .

HIF Prolyl Hydroxylase Inhibitor Research and Structure-Activity Relationship (SAR) Studies

This intermediate is a direct synthetic precursor to N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine (H948180), a potent HIF prolyl hydroxylase inhibitor . The unsubstituted 1-position of this compound permits diverse Mannich-type functionalization to generate libraries of 1-substituted analogs for SAR exploration. The established synthetic methodology—condensation with bis(dimethylamino)methane in glacial acetic acid at 57 °C to yield the 1-(dimethylaminomethyl) derivative—provides a reliable entry point for medicinal chemistry programs targeting PHD1-, PHD2-, or PHD3-selective inhibitors [4]. Researchers should specify ≥97% purity with Lot-specific COA documentation including HPLC chromatograms.

Process Chemistry Optimization and Cost-of-Goods Modeling for Generic Roxadustat Manufacturing

The quantitative yield data (60.8% overall, ~88% average step yield over 4 steps) and the palladium-free nature of the improved synthesis route from this intermediate distinguish it for process chemistry optimization and cost-of-goods (COG) modeling [1]. The sparing aqueous solubility (0.018 g/L) and LogP (3.52) inform solvent selection for extraction and crystallization unit operations. Procurement teams should evaluate vendor-supplied Certificates of Analysis against the physicochemical specifications (purity ≥98%, appearance: white to light-yellow solid, storage: 2–8 °C sealed and dry) to ensure batch-to-batch consistency for reproducible process performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.